2-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione
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Description
2-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C25H26ClN3O3 and its molecular weight is 451.95. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Applications in Psychotic and Mood Disorders
One of the notable compounds structurally related to the mentioned chemical is Lurasidone. Lurasidone is recognized for its efficacy in treating psychotic and mood disorders, including schizophrenia and bipolar depression. It operates with a distinctive pharmacodynamic profile compared to other antipsychotics, showing promise in short-term schizophrenia treatment and acute bipolar depression without significant weight gain, metabolic, or cardiac side effects. However, its long-term efficacy and broader application scope remain areas for further research (Pompili et al., 2018).
Pharmacokinetic Properties and Metabolism
Arylpiperazine derivatives, including those with chlorophenyl groups, undergo extensive metabolism, prominently involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites have varied effects on serotonin receptors and other neurotransmitter systems, highlighting the complex pharmacokinetic properties of these compounds. The wide individual variability in metabolite-to-parent drug ratios underscores the importance of understanding these pharmacokinetic characteristics for clinical applications (Caccia, 2007).
Role as Pharmacophores in Drug Design
Compounds featuring the arylcycloalkylamine structure, such as arylpiperazines, are vital pharmacophoric groups in antipsychotic agents. They contribute to the potency and selectivity of D2-like receptor binding, an essential aspect in designing drugs for neuropsychiatric disorders. This highlights the compound's role in the rational design of new therapeutic agents targeting specific receptor subtypes (Sikazwe et al., 2009).
Properties
IUPAC Name |
2-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O3/c26-18-4-3-5-20(16-18)27-12-14-28(15-13-27)23(30)17-8-10-19(11-9-17)29-24(31)21-6-1-2-7-22(21)25(29)32/h3-5,8-11,16,21-22H,1-2,6-7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHAIKKYDRXZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.